molecular formula C24H21NO6 B11511351 [6-(1,3-Benzodioxol-5-yl)-4-(phenoxymethyl)-1,5,2-dioxazinan-2-yl](phenyl)methanone

[6-(1,3-Benzodioxol-5-yl)-4-(phenoxymethyl)-1,5,2-dioxazinan-2-yl](phenyl)methanone

Cat. No.: B11511351
M. Wt: 419.4 g/mol
InChI Key: RKDAECNMIPKNNE-UHFFFAOYSA-N
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Description

2-BENZOYL-6-(2H-1,3-BENZODIOXOL-5-YL)-4-(PHENOXYMETHYL)-1,5,2-DIOXAZINANE is a complex organic compound that features multiple functional groups, including benzoyl, benzodioxole, phenoxymethyl, and dioxazinane moieties. Compounds with such intricate structures are often of interest in various fields of chemistry and biology due to their potential reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BENZOYL-6-(2H-1,3-BENZODIOXOL-5-YL)-4-(PHENOXYMETHYL)-1,5,2-DIOXAZINANE likely involves multiple steps, including the formation of the dioxazinane ring and the introduction of the benzoyl, benzodioxole, and phenoxymethyl groups. Typical synthetic routes may involve:

    Formation of the Dioxazinane Ring: This could be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of Functional Groups: The benzoyl, benzodioxole, and phenoxymethyl groups can be introduced through various substitution reactions.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions would be optimized.

    Purification Techniques: Techniques such as crystallization, distillation, or chromatography might be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions could target the benzoyl group.

    Substitution: Various substitution reactions could occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols.

Scientific Research Applications

Chemistry

The compound could be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology

It might exhibit biological activity, making it of interest in the development of pharmaceuticals or agrochemicals.

Medicine

Industry

The compound could be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. For example, if the compound exhibits antimicrobial activity, it might target bacterial cell walls or specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    Benzodioxole Derivatives: Compounds with similar benzodioxole moieties.

    Dioxazinane Derivatives: Compounds with similar dioxazinane rings.

    Phenoxymethyl Derivatives: Compounds with similar phenoxymethyl groups.

Uniqueness

The uniqueness of 2-BENZOYL-6-(2H-1,3-BENZODIOXOL-5-YL)-4-(PHENOXYMETHYL)-1,5,2-DIOXAZINANE lies in its combination of multiple functional groups, which could confer unique reactivity and biological activity.

Properties

Molecular Formula

C24H21NO6

Molecular Weight

419.4 g/mol

IUPAC Name

[6-(1,3-benzodioxol-5-yl)-4-(phenoxymethyl)-1,5,2-dioxazinan-2-yl]-phenylmethanone

InChI

InChI=1S/C24H21NO6/c26-23(17-7-3-1-4-8-17)25-14-20(15-27-19-9-5-2-6-10-19)30-24(31-25)18-11-12-21-22(13-18)29-16-28-21/h1-13,20,24H,14-16H2

InChI Key

RKDAECNMIPKNNE-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(ON1C(=O)C2=CC=CC=C2)C3=CC4=C(C=C3)OCO4)COC5=CC=CC=C5

Origin of Product

United States

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